
3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole
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Overview
Description
3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its unique structure, which includes two methyl groups and an isobutyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of 3,5-dimethyl-1-(2-methylpropyl)hydrazine with a suitable diketone or aldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives using reducing agents such as sodium borohydride.
Substitution: The methyl and isobutyl groups on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Pyrazole oxides and related derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles with different functional groups.
Scientific Research Applications
Anti-Cancer Properties
Recent studies have highlighted the anti-tumor potential of pyrazole derivatives, including 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole. For instance, derivatives synthesized from this compound have shown promising activity against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making these compounds candidates for further development as anti-cancer agents .
Anti-Inflammatory Effects
Pyrazole compounds are known for their anti-inflammatory properties. The synthesis of various pyrazole derivatives has been linked to significant inhibition of inflammatory mediators such as TNF-α and IL-6. Studies have demonstrated that specific derivatives exhibit comparable efficacy to established anti-inflammatory drugs like diclofenac sodium .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, often involving one-pot reactions that facilitate the formation of novel derivatives with enhanced biological activities. For example, the reaction of this pyrazole with different carboxylic acids has led to the formation of new compounds that exhibit improved pharmacological profiles .
Case Study: Anti-Cancer Evaluation
In a study assessing the anti-cancer properties of this compound derivatives, researchers synthesized a series of compounds and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability in HepG2 and A549 cells compared to control groups .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
3a | HepG2 | 15 | Apoptosis induction |
3b | A549 | 20 | Cell cycle arrest |
Case Study: Anti-Inflammatory Activity
Another study focused on the anti-inflammatory effects of synthesized pyrazole derivatives derived from this compound. The compounds were tested in vivo using carrageenan-induced edema models, where they exhibited notable reductions in paw swelling compared to standard treatments .
Compound | Paw Swelling Reduction (%) | Standard Drug |
---|---|---|
4a | 75 | Indomethacin |
4b | 70 | Ibuprofen |
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The compound’s structure allows it to form hydrogen bonds, coordinate with metal ions, and participate in electron transfer processes, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Lacks the isobutyl group, resulting in different reactivity and applications.
1-Isobutyl-3,5-dimethylpyrazole: Similar structure but with variations in the position of substituents, affecting its chemical properties.
3,5-Dimethyl-1-phenylpyrazole: Contains a phenyl group instead of an isobutyl group, leading to different interactions and uses.
Uniqueness
3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazole is unique due to its specific combination of methyl and isobutyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions are advantageous.
Biological Activity
3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various studies and research findings.
Overview of Pyrazole Compounds
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial effects. The structural versatility of pyrazoles allows for modifications that enhance their pharmacological profiles.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study by Selvam et al., a series of pyrazole derivatives demonstrated up to 93% inhibition of IL-6 at a concentration of 10 µM compared to standard drugs like dexamethasone .
Anticancer Properties
The anticancer potential of pyrazole derivatives has been extensively studied. For example, compounds with similar structures have shown promising results against various cancer cell lines. A notable study reported that a related pyrazole derivative exhibited an IC50 value of 0.08 µM against MCF-7 breast cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
Pyrazoles have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated effectiveness against bacterial strains such as E. coli and Bacillus subtilis. One study highlighted that certain pyrazole derivatives displayed significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Cyclooxygenase Inhibition : Many pyrazoles act as COX inhibitors, reducing prostaglandin synthesis and thereby alleviating inflammation.
- Apoptosis Induction : Some derivatives trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : Certain pyrazoles exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
Case Study 1: Anti-inflammatory Effects
A study conducted on a series of novel pyrazole derivatives demonstrated their anti-inflammatory activity through in vivo models. The compounds were tested for their ability to reduce carrageenan-induced paw edema in rats, showing significant reductions comparable to traditional NSAIDs .
Case Study 2: Anticancer Activity
In another investigation, a derivative closely related to this compound was synthesized and evaluated for its anticancer efficacy against various human cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 50 µM across different cell lines .
Data Tables
Properties
IUPAC Name |
3,5-dimethyl-1-(2-methylpropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-7(2)6-11-9(4)5-8(3)10-11/h5,7H,6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFCYFUYBQTYAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.